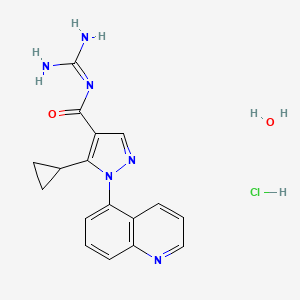

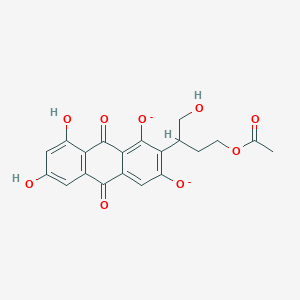

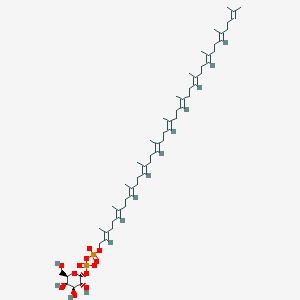

Zoniporide hydrochloride hydrate

Übersicht

Beschreibung

Zoniporide hydrochloride hydrate is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound has shown significant potential in providing cardioprotection by reducing infarct size and attenuating post-ischemic cardiac contractile dysfunction . It is primarily investigated for its potential in treating acute myocardial infarction (heart attack) by mitigating cardiac damage during ischemic events .

Vorbereitungsmethoden

The synthesis of zoniporide hydrochloride monohydrate involves several steps:

Formation of Beta-Ketoester: Malonic acid monoethyl ester is converted into beta-ketoester by forming the corresponding trimethylsilyl ester with trimethylsilyl chloride and pyridine in ether, followed by deprotonation with n-butyllithium and acylation with cyclopropanecarbonyl chloride in dimethoxyethane.

Enamine Formation: The beta-ketoester is treated with refluxing N,N-dimethylformamide dimethyl acetal to afford enamine.

Diazotation and Reduction: Quinoline-5-amine is subjected to diazotation by treatment with sodium nitrite in water/hydrochloric acid, reduced with tin(II) chloride dihydrate in hydrochloric acid, and isolated as the corresponding dihydrochloride salt.

Analyse Chemischer Reaktionen

Zoniporide hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving its functional groups.

Substitution Reactions: It can undergo nucleophilic substitution reactions, especially at the quinoline and pyrazole moieties.

Common Reagents and Conditions: Reagents such as sodium nitrite, tin(II) chloride dihydrate, and guanidine hydrochloride are commonly used in its synthesis.

Major Products: The primary product formed is the acylguanidine derivative, which is then converted into the final zoniporide hydrochloride monohydrate salt.

Wissenschaftliche Forschungsanwendungen

Zoniporide hydrochloride hydrate has a wide range of scientific research applications:

Wirkmechanismus

Zoniporide hydrochloride hydrate exerts its effects by inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1). This exchanger plays a crucial role in regulating intracellular pH by extruding hydrogen ions in exchange for extracellular sodium ions. During ischemic conditions, NHE-1 becomes hyperactive, leading to intracellular acidosis and calcium overload, which can exacerbate cellular injury. By inhibiting NHE-1, zoniporide hydrochloride monohydrate interrupts this detrimental cascade, thereby protecting cardiac cells from ischemia-induced damage .

Vergleich Mit ähnlichen Verbindungen

Zoniporide hydrochloride hydrate is compared with other NHE-1 inhibitors such as eniporide and cariporide. It is more potent and selective at inhibiting human NHE-1, with a higher selectivity ratio compared to these compounds . Similar compounds include:

- Eniporide

- Cariporide

- Rimeporide

- Benzoylguanidine

This compound stands out due to its higher potency and selectivity, making it a promising candidate for cardioprotection and other therapeutic applications.

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.ClH.H2O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIJUEGJEFJRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235499 | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863406-85-3 | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863406853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoniporide hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZONIPORIDE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70297XU9ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264523.png)

![4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1264527.png)

![(2S)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)acetohydrazide](/img/structure/B1264529.png)

![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)

![3-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B1264532.png)

![(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B1264545.png)